![molecular formula C6H4N4 B2911112 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 91296-19-4](/img/structure/B2911112.png)

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

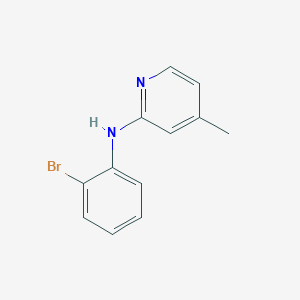

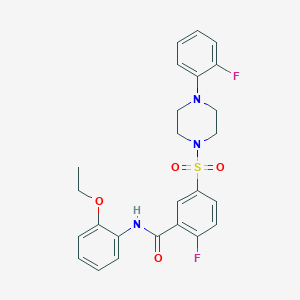

1H-Imidazo[1,2-b]pyrazole-7-carbonitrile is a compound with the molecular formula C6H4N4 . It is a derivative of imidazopyrazole, a class of compounds known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of this compound involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused imidazole and pyrazole ring. The compound has a molecular weight of 132.125 g/mol .Chemical Reactions Analysis

The chemical reactions involving this compound include selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Scientific Research Applications

Synthesis Approaches

Sequential One-Pot Synthesis : 1H-Imidazo[1,2-b]pyrazole-7-carbonitriles have been efficiently synthesized through a sequential one-pot, four-component condensation reaction. This method, involving aromatic aldehydes and other reactants, offers a direct approach for creating new series of these compounds (Rahmati, Eskandari-Vashareh, & Alizadeh-Kouzehrash, 2013).

Cyclocondensation for Derivative Synthesis : Another novel method involves cyclocondensation for creating new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives. This process uses a combination of 5-amino-1-(2-oxo-2-arylethyl)-3-(arylamino)-1H-pyrazole-4-carbonitriles and α-bromoacetophenone derivatives (Khalafy, Marjani, & Salami, 2014).

Facile Multicomponent Assembly : A facile, chemo- and regioselective multicomponent assembly of imidazo[1,2-b]pyrazoles via the Groebke–Blackburn–Bienaymé reaction has been described. This method allows the rapid construction of a wide variety of imidazo[1,2-b]pyrazole derivatives (Demjén et al., 2014).

Structural and Biological Characterization

Structural Characterization : The crystal structure and other physical properties of various imidazo[1,2-b]pyrazole derivatives have been studied, providing insight into their potential biological activities and applications in material science (Shao, Zhao, & Wang, 2009).

Selective Functionalization : Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved, opening avenues for the synthesis of non-classical isosteres of indole and precursors of push–pull dyes. This functionalization has implications in medicinal chemistry and material sciences (Schwärzer et al., 2021).

Biological Activity Evaluation : Some derivatives of 1H-imidazo[1,2-b]pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the understanding of the therapeutic potential of these compounds (Majithiya & Bheshdadia, 2023).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

The mode of action of 1H-Imidazo[1,2-b]pyrazole-7-carbonitrile involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles . This interaction with its targets leads to various changes at the molecular level.

Biochemical Pathways

It’s worth noting that the compound’s interaction with its targets can potentially influence various biochemical pathways within the cell .

Result of Action

The compound’s interaction with its targets can lead to various changes at the cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the compound’s action .

Properties

IUPAC Name |

5H-imidazo[1,2-b]pyrazole-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4/c7-3-5-4-9-10-2-1-8-6(5)10/h1-2,4,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDUSQYSPLGVQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CN2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2911029.png)

![8-Methoxy-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911030.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-(3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl)ethan-1-one](/img/structure/B2911034.png)

![5-[(6-amino-9H-purin-9-yl)methyl]furan-2-carboxylic acid](/img/structure/B2911037.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-chlorobenzamide](/img/structure/B2911039.png)

![4-[2-[1-Hydroxy-1-(4-methoxyphenyl)ethyl]pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2911043.png)

![Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate](/img/structure/B2911050.png)